molecular formula C21H26F3N3O2 B5000318 [4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone

[4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone

Cat. No.: B5000318
M. Wt: 409.4 g/mol
InChI Key: VEFIKRMBCGSEMH-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling. Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various substituted phenyl compounds . The reaction conditions often involve the use of catalytic amounts of bases such as NaOH and solvents like acetone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

[4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like NaOH. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetone or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and pyrazole rings can facilitate interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, can enhance its pharmacokinetic properties and binding affinity .

Properties

IUPAC Name

[4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N3O2/c1-15(2)27-13-17(12-25-27)19(29)26-8-6-20(14-28,7-9-26)11-16-4-3-5-18(10-16)21(22,23)24/h3-5,10,12-13,15,28H,6-9,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFIKRMBCGSEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)N2CCC(CC2)(CC3=CC(=CC=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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